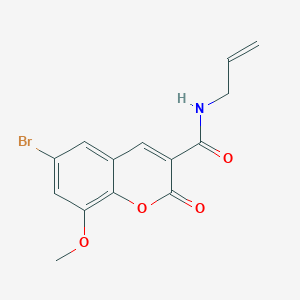

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide

CAS No.: 830352-30-2

Cat. No.: VC6736115

Molecular Formula: C14H12BrNO4

Molecular Weight: 338.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 830352-30-2 |

|---|---|

| Molecular Formula | C14H12BrNO4 |

| Molecular Weight | 338.157 |

| IUPAC Name | 6-bromo-8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide |

| Standard InChI | InChI=1S/C14H12BrNO4/c1-3-4-16-13(17)10-6-8-5-9(15)7-11(19-2)12(8)20-14(10)18/h3,5-7H,1,4H2,2H3,(H,16,17) |

| Standard InChI Key | KCUMEYAIDXMSOG-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC=C |

Introduction

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the coumarin derivative class. Coumarins are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is particularly distinguished by the presence of bromine, methoxy, and allyl functional groups, which enhance its chemical reactivity and biological potential.

Synthesis Methods

The synthesis of N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves three main steps:

-

Bromination:

-

The precursor, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position.

-

-

Amidation:

-

The brominated intermediate reacts with allylamine, facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC), to form the amide bond.

-

-

Purification:

-

Techniques such as recrystallization or column chromatography are employed to achieve high-purity products.

-

Chemical Reactivity

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits notable chemical reactivity due to its functional groups:

-

Substitution Reactions:

-

The bromine atom can be replaced by nucleophiles like amines or thiols.

-

-

Oxidation/Reduction:

-

The allyl group can undergo transformations such as oxidation to form epoxides or reduction to saturated derivatives.

-

-

Hydrolysis:

-

The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid and allylamine.

-

Biological Activities

Coumarin derivatives, including this compound, are widely studied for their pharmacological properties:

-

Antimicrobial Activity:

-

Coumarins are known to inhibit bacterial DNA gyrase, making them potential candidates for antibacterial agents.

-

-

Anti-inflammatory Properties:

-

Substituted coumarins exhibit inhibition of inflammatory pathways, suggesting therapeutic potential in chronic inflammation.

-

-

Anticancer Potential:

-

Molecular docking studies show that coumarins can interact with cancer-related enzymes and proteins, indicating possible antiproliferative effects.

-

-

Enzyme Inhibition:

-

This compound has been explored as a potential inhibitor of enzymes like pancreatic lipase, relevant in obesity treatment.

-

Applications

| Field | Applications |

|---|---|

| Medicinal Chemistry | Investigated for enzyme inhibition and potential therapeutic uses in obesity and cancer treatment. |

| Pharmacology | Explored for antimicrobial and anti-inflammatory activities. |

| Molecular Docking | Used in computational studies to predict interactions with biological targets. |

| Industrial Chemistry | Intermediate for synthesizing other bioactive molecules. |

Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 6-bromo-8-methoxy-coumarin | Lacks an allyl group at the amide functionality. |

| N-(propyl)-6-bromo-coumarin | Substitutes allyl with a propyl group, altering reactivity and properties. |

| N-(4-bromophenyl)-coumarin derivative | Contains a phenyl group instead of methoxy and allyl groups. |

The unique combination of bromine, methoxy, and allyl groups in N-allyl-6-bromo-8-methoxy-coumarin enhances its versatility in medicinal chemistry applications compared to its analogs.

Research Directions

Future research could focus on:

-

Optimizing synthetic pathways for higher yields and purity.

-

Investigating detailed mechanisms of biological activity through experimental and computational studies.

-

Developing derivatives with enhanced pharmacokinetic profiles for clinical applications.

-

Exploring its role as a precursor in synthesizing novel heterocyclic compounds.

This detailed analysis highlights the significance of N-allyl-6-bromo-8-methoxy-coumarin in both fundamental research and applied sciences due to its unique chemical structure and diverse biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume